tert-Butyl dodec-11-yn-1-ylcarbamate
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Overview
Description
tert-Butyl dodec-11-yn-1-ylcarbamate: is a chemical compound with the molecular formula C17H31NO2 and a molecular weight of 281.44 g/mol . . This compound is characterized by the presence of a tert-butyl group, a dodec-11-yn-1-yl chain, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl dodec-11-yn-1-ylcarbamate typically involves the reaction of dodec-11-yn-1-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl dodec-11-yn-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl dodec-11-yn-1-ylcarbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals. It serves as a precursor in the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl dodec-11-yn-1-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- tert-Butyl hex-5-yn-1-ylcarbamate
- tert-Butyl hept-6-yn-1-ylcarbamate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: tert-Butyl dodec-11-yn-1-ylcarbamate is unique due to its longer dodec-11-yn-1-yl chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where shorter-chain analogs may not be effective .
Properties
Molecular Formula |
C17H31NO2 |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
tert-butyl N-dodec-11-ynylcarbamate |
InChI |
InChI=1S/C17H31NO2/c1-5-6-7-8-9-10-11-12-13-14-15-18-16(19)20-17(2,3)4/h1H,6-15H2,2-4H3,(H,18,19) |
InChI Key |
DLMQVIGDYROYJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCC#C |
Origin of Product |
United States |
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